4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester
Overview
Description
Ethyl 2-methylthiazolidine-4-carboxylate is a chemical compound with the molecular formula C7H13NO2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylthiazolidine-4-carboxylate can be synthesized through the reaction of L-cysteine with various aldehydes. The reaction typically involves the formation of a thiazolidine ring via a condensation reaction, followed by esterification to introduce the ethyl group. The reaction conditions often include refluxing in the presence of an acid catalyst to facilitate ring closure and ester formation .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 2-methylthiazolidine-4-carboxylate may involve multistep processes to ensure high yield and purity. These processes often utilize green chemistry principles, such as atom economy and cleaner reaction profiles, to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylthiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Ethyl 2-methylthiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug design and development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability
Mechanism of Action
The mechanism of action of ethyl 2-methylthiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiazolidine ring, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Ethyl 2-methylthiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
2-methylthiazolidine-4-carboxylic acid: Similar in structure but lacks the ethyl ester group, which affects its solubility and reactivity.
Ethyl 2-methylthiazole-4-carboxylate: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties and applications.
2,4-disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring, which can significantly alter their biological activities and chemical reactivity.
Ethyl 2-methylthiazolidine-4-carboxylate stands out due to its unique combination of structural features, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-methyl-1,3-thiazolidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCAYHPLVZBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216378 | |
Record name | 4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51977-22-1 | |
Record name | 4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51977-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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